Diphenethyl sulfide

Description

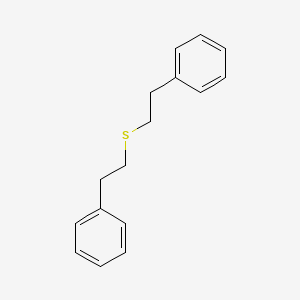

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18S |

|---|---|

Molecular Weight |

242.4 g/mol |

IUPAC Name |

2-(2-phenylethylsulfanyl)ethylbenzene |

InChI |

InChI=1S/C16H18S/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |

InChI Key |

WJBDTRSHWOPBAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCSCCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diphenethyl Sulfide and Its Derivatives

Traditional and Established Synthetic Routes

Traditional methods for sulfide (B99878) synthesis primarily involve nucleophilic substitution reactions and transition-metal-catalyzed cross-coupling strategies.

The construction of a C-S bond is a powerful strategy for synthesizing sulfur-containing compounds such as sulfides, sulfoxides, and sulfones. Historically, the preparation of diaryl sulfides or aryl alkyl sulfides typically involved the coupling of aryl halides with thiols, disulfides, or elemental sulfur, often requiring transition-metal catalysts, ligands, and bases. researchgate.netmdpi.com

Classical methods for C-S bond formation include:

Nucleophilic Substitution Reactions: These involve the reaction between alkyl halides and thiols. ccspublishing.org.cn

Transition-Metal-Catalyzed Cross-Coupling Reactions: Thiols react with aryl halides, pseudo-halides, or arylboronic acids in the presence of catalysts like palladium or copper. ccspublishing.org.cnresearchgate.netnih.gov For instance, palladium(0)-catalyzed cross-coupling reactions of aryl iodide/bromide with thiols have been reported to yield thioethers smoothly. nih.gov Copper complexes are also utilized due to their lower toxicity and cost compared to palladium. researchgate.net

Direct Sulfenylation of Inert C-H Bonds: This method uses thiols, sulfenyl halides, disulfides, or sulfonyl hydrazides as the thiol source, often facilitated by transition metals. ccspublishing.org.cn

Recent methodological developments have introduced novel protocols using non-halide substrates, such as diazo compounds and simple arenes/alkanes, which can successfully couple with thiols or disulfides to afford the corresponding sulfides. researchgate.netmdpi.com Furthermore, C-S coupling reaction pathways involving thiyl radicals have emerged as an important strategy for constructing C-S bonds. researchgate.net An example includes the decarbonylative sulfide synthesis from carboxylic acids and thioesters via cross-over C-S activation. rsc.org This strategy forms C-S bonds through an oxidative addition mechanism under redox-neutral conditions, without external bases, providing a general solution for synthesizing valuable sulfides with high chemoselectivity. rsc.org

The design of precursors plays a critical role in the efficiency and outcome of sulfide synthesis. The choice of sulfur source and the reactivity of the starting materials significantly influence the reaction kinetics and the final product's characteristics. For instance, traditional preparations often rely on thiols or disulfides as sulfur sources. researchgate.netmdpi.com

Controlling precursor reactivity is essential for achieving desired product shapes and crystal phases in the synthesis of certain sulfide nanocrystals. acs.org For conventional precursors, their reactivity is determined by their chemical structure, often necessitating the synthesis of different precursor molecules to vary reactivity. nih.gov However, new designs, such as sulfur precursors employing a boron-sulfur bond, allow for controllable modulation of reactivity using commercially available Lewis bases, enabling systematic optimization of reaction temperature and precursor reactivity with a single precursor. nih.gov

In the context of general sulfide synthesis, the in situ formation of reactive sulfide precursors can simplify multi-gram synthesis. For example, the addition of carbon disulfide to a primary amine/thiol solution can lead to the formation of dithiocarbamate (B8719985) and trithiocarbonate (B1256668) anions, which act as soluble and highly reactive single-source metal-sulfide precursors. acs.org The thermal decomposition of these precursors then initiates the nucleation and growth of sulfide nanocrystals. acs.org The presence of unsaturated bonds within polymer backbones has also been shown to greatly enhance the kinetics of sulfonation-induced crosslinking reactions, which are relevant in the synthesis of sulfur-doped materials. rsc.orgrsc.org

Carbon-Sulfur Bond Formation Strategies

Green Chemistry Approaches in Diphenethyl Sulfide Synthesis

Green chemistry principles aim to minimize the environmental impact of chemical processes, focusing on reducing waste, using safer solvents, and enhancing energy efficiency. These principles are increasingly applied to sulfide synthesis. umn.edursc.orgbio-conferences.org

Microwave-assisted organic synthesis (MAOS) has gained prominence for its ability to dramatically reduce reaction times, improve yields, and suppress side products compared to conventional thermal heating. nih.govscielo.br This technique involves rapid volumetric heating, leading to a significant increase in reaction rates.

For sulfide synthesis, microwave irradiation has been explored for C-S bond formation. For example, cross-coupling reactions between thiophenols or alkyl thiols and aryl halides can be performed under microwave irradiation using copper(I) iodide as a catalyst, leading to thioethers in good yields. researchgate.net Microwave methods are considered environmentally sustainable due to shortened reaction times, uniform heating, and control over reaction parameters, enabling the facile production of pure and homogeneous products with high yields. nih.gov While specific examples for this compound are not detailed in the provided search results, the general applicability of MAOS to C-S bond formation in various sulfides suggests its potential for this compound synthesis.

Ultrasonic-assisted synthesis, or sonochemistry, utilizes high-intensity ultrasound to induce acoustic cavitation within a liquid medium. ijcce.ac.irmdpi.com The implosive collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, acting as microreactors for chemical transformations. ijcce.ac.ir

Sonochemistry is considered a valuable tool in green chemistry due to its ability to reduce waste product formation and minimize energy requirements. ijcce.ac.ir It can significantly reduce reaction times and increase yields compared to conventional methods. ijcce.ac.ir This technique has been successfully applied in the synthesis of various organic compounds, including metal sulfide nanocrystals and coordination polymers. mdpi.commdpi.comrsc.org The advantages of ultrasonic-assisted synthesis, such as mild reaction conditions and enhanced reaction rates, make it a promising approach for the synthesis of various sulfides, potentially including this compound.

Mechanochemistry involves the use of mechanical energy, such as grinding or ball milling, to induce chemical transformations in solid-state reactions. uci.edumdpi.com This method is highly aligned with green chemistry principles as it often eliminates or significantly reduces the need for solvents, minimizes waste, and can be energy-efficient. researchgate.netventuri-tribe.com

Mechanochemical activation can break chemical bonds within materials, leading to the amorphization of crystalline phases and an increase in reactivity. mdpi.com It has been applied in the synthesis of various organic and inorganic compounds, including the formation of C-H bonds and the functionalization of heterocyclic compounds. uci.eduresearchgate.net For sulfur-containing compounds, ball milling has been employed in the solvent-free synthesis of sulfur-functionalized materials from thiols. researchgate.net This approach offers a rapid, efficient, and environmentally friendly alternative to traditional methods, achieving good yields while avoiding hazardous solvents. researchgate.net The principles of mechanochemical activation, particularly its solvent-free nature and ability to enhance reactivity, suggest its potential applicability for the synthesis of this compound and its derivatives.

Catalyst-Free and Solvent-Minimizing Methodologies

The pursuit of sustainable and environmentally benign chemical processes has led to the development of catalyst-free and solvent-minimizing synthetic methodologies for sulfides. These approaches often aim to reduce waste, simplify purification, and operate under milder conditions. For instance, a sulfoxide (B87167) reduction/C-S bond metathesis cascade in an ionic liquid has been reported to provide high-value sulfides without the need for catalysts or bases organic-chemistry.org. This protocol is noted for its high functional group tolerance, mild conditions, and promising scalability within a sustainable solvent environment organic-chemistry.org.

In the broader context of sulfide synthesis, atom-economic, catalyst- and solvent-free additions of secondary phosphine (B1218219) sulfides to various terminal and internal alkenes have been developed researchgate.netresearchgate.net. These reactions proceed under mild conditions, typically around 80 °C, without the use of solvents, yielding anti-Markovnikov adducts in excellent to quantitative yields (50–99%) researchgate.netresearchgate.net. While these specific examples involve phosphine sulfides, the principle of direct, additive-free C-S bond formation under minimal solvent conditions is a significant advancement applicable to various sulfide structures, including those structurally related to this compound.

Photo-Catalytic and UV-Irradiation Methods

Photocatalytic and UV-irradiation methods offer alternative routes for C-S bond formation by utilizing light energy to initiate reactions, often leading to milder conditions and enhanced selectivity. Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-S bonds through photo-induced single-electron transfer (SET) processes beilstein-journals.org. These methods can generate reactive organic radicals, which participate in unique bond-forming reactions under mild conditions beilstein-journals.org.

For example, the photo-sensitized synthesis of aryl sulfides from arenediazonium salts has been achieved using organic photocatalysts like Eosin Y beilstein-journals.org. This protocol demonstrates high functional group tolerance and a broad substrate scope beilstein-journals.org. In the context of this compound derivatives, sulfonium (B1226848) salts derived from aryl sulfides, such as phenyl (1,2-diphenylethyl) sulfide, are known to decompose under UV light to generate acidic species that catalyze polymerization reactions vulcanchem.com. Laser flash photolysis studies have also revealed that radical cations of sulfides, including phenyl (1,2-diphenylethyl) sulfide, undergo C-S bond cleavage when irradiated in acetonitrile (B52724) with a photosensitizer vulcanchem.com. This indicates the potential for light-mediated transformations involving the diphenylethyl sulfide moiety. Furthermore, UV irradiation has been employed in free-radical initiation conditions for the regioselective addition of secondary phosphine sulfides and selenides to divinyl selenide, yielding complex diadducts researchgate.net.

Catalytic Strategies for this compound Synthesis

Catalytic strategies are pivotal in modern organic synthesis, offering enhanced control over reaction pathways, improved yields, and often, the ability to achieve enantioselectivity.

Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, provides a metal-free alternative for various transformations, including C-S bond formation. Organocatalytic methods often operate under mild conditions and can offer high selectivity. For the synthesis of aryl sulfides, visible light-mediated organocatalytic approaches have been developed, often employing photosensitizers such as Eosin Y beilstein-journals.orgmdpi.com. These protocols allow for the facile synthesis of aryl sulfides in good yields under mild reaction conditions (e.g., green light, room temperature) and tolerate various functional groups mdpi.com. While direct examples for this compound are not explicitly detailed, the principles established for organocatalytic C-S bond formation are broadly applicable to the synthesis of various thioethers, including those with phenethyl substituents.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-S bonds, overcoming obstacles associated with traditional methods such as harsh conditions or catalyst poisoning mdpi.com. Palladium and copper are frequently employed metals in these reactions.

Palladium-Catalyzed Coupling: Palladium-catalyzed thioetherification is a well-established method for synthesizing asymmetrical sulfides. For instance, the synthesis of phenyl (1,2-diphenylethyl) sulfide can be achieved through the palladium-catalyzed coupling of 1,2-diphenylethyl thiol with iodobenzene (B50100) in the presence of a base (e.g., K₂CO₃) and a palladium catalyst like Pd(PPh₃)₄ vulcanchem.com. This highlights a direct application of transition metal catalysis to a this compound derivative. General palladium-catalyzed reactions involving aryl halides and sulfonates with thiols exhibit high turnover numbers and functional group tolerance vulcanchem.com.

Copper-Catalyzed Coupling: Copper-catalyzed C-S coupling reactions also provide efficient routes to sulfides. Examples include the coupling of arylboronic acids with dimethyldisulfide under metal-free conditions to yield aryl methyl sulfides vulcanchem.com. Additionally, copper-catalyzed cross-coupling reactions of phenolic esters with arylboronic acids or triphenyltin (B1233371) chlorides in the presence of sulfur and a base can provide unsymmetrical diaryl sulfides vulcanchem.com. Recyclable CuO nanoparticles have also been used as ligand-free catalysts for the cross-coupling of ethyl potassium xanthogenate with aryl halides, followed by hydrolysis, to synthesize unsymmetrical sulfides vulcanchem.com. These copper-catalyzed methods are versatile and can be adapted for the synthesis of various alkyl aryl sulfides, including those with phenethyl groups.

Lewis Acid Catalysis

Lewis acid catalysis plays a crucial role in organic synthesis by activating substrates towards nucleophilic attack, heterolytic bond cleavage, or cycloaddition reactions wikipedia.org. In the context of sulfide synthesis, Lewis acids can facilitate C-S bond formation and subsequent transformations. For example, a synthetic method for diphenyl sulfide utilizes benzene (B151609) and sulfur as raw materials in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride, anhydrous zinc chloride, or ferric trichloride, at elevated temperatures (50-70 °C) google.com. This process involves the slow addition of sulfur to a mixture of benzene and the catalyst, with the generated hydrogen sulfide gas being passed through a sodium hydroxide (B78521) solution google.com.

Lewis acids, including lanthanide coordination compounds, have been explored as heterogeneous catalysts for sulfide oxidation, converting sulfides to sulfoxides almost quantitatively nanochemres.org. While this specifically refers to oxidation, it underscores the utility of Lewis acids in manipulating sulfur-containing compounds. The ability of Lewis acids to activate substrates for C-S bond formation makes them valuable in developing new synthetic routes for this compound and its derivatives.

Advanced Synthetic Routes for this compound Analogues

The development of advanced synthetic routes for this compound analogues often involves strategies that build complex structures from simpler precursors or introduce the phenethyl moiety into existing sulfur-containing scaffolds.

One notable analogue is di(alpha-phenylethyl) sulfide, for which a PubChem CID exists nih.gov. While specific advanced synthetic routes for this exact compound were not extensively detailed in the search results, general methods for synthesizing diaryl and alkyl aryl sulfides are relevant. For instance, the synthesis of unsymmetrical diaryl sulfides can be achieved via a three-component cross-coupling of polyfluoroarenes, diaryliodide salts, and potassium thioacetate, representing a transition-metal-free strategy epo.org. These methods often provide broad substrate scope and functional group compatibility epo.org.

The synthesis of complex phosphine sulfide analogues, such as 2-{[2-(diphenethylphosphoroselenoyl) ethyl]selanyl}ethyl(diphenethyl)phosphine selenide, has been achieved through catalyst- and solvent-free addition of secondary phosphine sulfides/selenides to alkenes under UV irradiation or AIBN initiation researchgate.netmolaid.com. These reactions highlight the ability to incorporate diphenethyl-like structures into more complex organosulfur compounds through radical addition pathways researchgate.netmolaid.com.

Furthermore, the broader field of 1,2-diarylethylamine-based compounds, which share a structural resemblance to the diphenylethyl moiety, has seen the development of synthetic methods, although these are not sulfides researchgate.net. The ongoing research in constructing diverse sulfur-containing scaffolds, including those found in natural products and functional materials, continues to drive the innovation in advanced synthetic routes for this compound analogues beilstein-journals.org.

Data Tables

Table 1: Representative Catalyst-Free & Solvent-Minimizing Sulfide Synthesis

| Reaction Type | Substrates | Conditions | Product Type | Yield (%) | Citation |

| Sulfoxide reduction/C-S bond metathesis | Sulfoxides, alkyl bromides | Ionic liquid, no catalyst/base | High-value sulfides | Not specified | organic-chemistry.org |

| Addition of secondary phosphine sulfides | Secondary phosphine sulfides, alkenes | 80 °C, solvent-free | Alkyl(diphenyl)phosphine sulfides | 50–99 | researchgate.netresearchgate.net |

Table 2: Representative Photocatalytic & UV-Irradiation Sulfide Synthesis

| Reaction Type | Substrates | Catalyst/Irradiation | Product Type | Yield (%) | Citation |

| Photo-sensitized aryl sulfide synthesis | Arenediazonium salts, thiols | Eosin Y (photocatalyst), visible light | Aryl sulfides | High | beilstein-journals.org |

| C-S bond cleavage of sulfide radical cations | Phenyl (1,2-diphenylethyl) sulfide | Photosensitizer, irradiation | C-S bond cleavage products | Not specified | vulcanchem.com |

| Radical addition of phosphine chalcogenides | Secondary phosphine sulfides/selenides, divinyl selenide | AIBN, UV irradiation | Diadducts | Up to 97 | researchgate.net |

Table 3: Representative Catalytic Sulfide Synthesis

| Catalytic System | Substrates | Catalyst/Conditions | Product Type | Yield (%) | Citation |

| Organocatalytic | Arenediazonium salts, thiols | Eosin Y (organophotocatalyst), visible light | Aryl sulfides | Good | mdpi.com |

| Transition Metal (Pd) | 1,2-diphenylethyl thiol, iodobenzene | Pd(PPh₃)₄, K₂CO₃ | Phenyl (1,2-diphenylethyl) sulfide | Selective production | vulcanchem.com |

| Transition Metal (Cu) | Arylboronic acids, dimethyldisulfide | Metal-free conditions | Aryl methyl sulfides | Not specified | vulcanchem.com |

| Lewis Acid | Benzene, sulfur | AlCl₃, ZnCl₂, or FeCl₃ (Lewis acid) | Diphenyl sulfide | >90 | google.com |

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of sulfide derivatives, particularly those incorporating phenethyl moieties, represents a significant area within advanced organic chemistry. While direct stereoselective synthesis of the simple bis(2-phenylethyl) sulfide is not extensively documented in the provided search results, notable advancements have been made in the stereoselective preparation of related compounds, such as bis(2-phenylethyl)phosphine sulfide derivatives. These methodologies often leverage free-radical additions and other catalytic processes to achieve high levels of regio- and stereocontrol.

Detailed Research Findings:

Research has demonstrated the stereoselective free-radical addition of secondary phosphine sulfides, including those with phenethyl groups, to various unsaturated substrates. For instance, secondary phosphine sulfide 1 (bis(2-phenylethyl)phosphine sulfide) has been shown to react with aryl and hetaryl acetylenes to predominantly yield Z-isomers of monoadducts annalsofrscb.ro. This process, initiated by azaisobutyronitrile (AIBN) at elevated temperatures (60–65 °C), achieves high yields and notable stereoselectivity.

The stereoselectivity observed in the addition of secondary phosphine sulfides to aryl acetylenes can be attributed to the stabilization of intermediate radical adducts through resonance interactions with adjacent benzene rings annalsofrscb.ro. This stabilization favors the formation of specific isomers, leading to the observed stereocontrol. For example, the reaction with phenylacetylene (B144264) (2a) yields Z-(2-phenethenyl)(diphenethyl)phosphine sulfide (3a) with high selectivity.

Furthermore, similar radical addition reactions have been explored for other related phosphine chalcogenides. Secondary phosphine sulfides and selenides have been reported to add to alkynes, proceeding regio- and stereoselectively to form anti-Markovnikov adducts, primarily tertiary alkenylphosphine chalcogenides with a Z-configuration researchgate.net. These reactions often occur under mild conditions without the need for catalysts or solvents, highlighting their atom-economic and green synthesis aspects researchgate.netresearchgate.net.

Another example of stereoselective synthesis involving phenethyl-containing sulfide derivatives is the addition of bis(2-phenylethyl)phosphine oxide and sulfide to 4-hydroxy-4-methyl-2-pentynenitrile. This reaction yields 3-substituted (Z)-4-hydroxy-4-methyl-2-pentenenitriles regio- and stereoselectively researchgate.net.

Data Tables:

The following table summarizes key findings related to the stereoselective synthesis of bis(2-phenylethyl)phosphine sulfide derivatives.

| Reactant (Secondary Phosphine Sulfide) | Unsaturated Substrate | Product (Derivative) | Stereoselectivity (Isomer) | Yield (%) | Conditions | Reference |

| Bis(2-phenylethyl)phosphine sulfide (1) | Phenylacetylene (2a) | Z-(2-Phenethenyl)(diphenethyl)phosphine sulfide (3a) | Z-isomer | 93 | AIBN, 60–65 °C, 5 h, dioxane | annalsofrscb.ro |

| Bis(2-phenylethyl)phosphine sulfide (1) | 4-Bromophenylacetylene (2b) | Z-(2-(4-Bromophenyl)ethenyl)(diphenethyl)phosphine sulfide (3b) | Z-isomer | 96 | AIBN, 60–65 °C, 205 h, dioxane | annalsofrscb.ro |

| Bis(2-phenylethyl)phosphine sulfide | 4-hydroxy-4-methyl-2-pentynenitrile | 3-substituted (Z)-4-hydroxy-4-methyl-2-pentenenitriles | Z-isomer | 82–91 | LiOH–THF, 28–30 °C | researchgate.net |

| Secondary phosphine sulfides | Terminal and internal alkenes | Anti-Markovnikov adducts (tertiary phosphine sulfides) | Chemo- and regioselective | 50–99 | 80 °C, solvent-free, 4–45 h | researchgate.net |

Elucidation of Reaction Mechanisms and Chemical Reactivity of Diphenethyl Sulfide

Oxidative Transformations of the Sulfide (B99878) Moiety

Sulfides are readily susceptible to oxidation, yielding sulfoxides and, with stronger oxidizing conditions, sulfones. The mechanisms underlying these transformations often involve electron transfer and oxygen rebound pathways.

Formation of Sulfoxides and Higher Oxidation States

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental reaction in organic chemistry. This process can be achieved using various oxidizing agents, with the selectivity towards sulfoxide (B87167) or sulfone formation often depending on the oxidant's strength and reaction conditions. For instance, while specific information on the oxidation of diphenethyl sulfide is limited in the provided search results, related compounds like phenyl (1,2-diphenylethyl) sulfide can be selectively oxidized to the corresponding sulfoxide using hydrogen peroxide (H₂O₂) in acetic acid. Stronger oxidants, such as meta-chloroperbenzoic acid (mCPBA), can further oxidize sulfides to sulfones. nih.gov

General methods for sulfide oxidation to sulfoxides often employ hydrogen peroxide in the presence of catalysts or glacial acetic acid, offering a "green" and selective approach. labsolu.casigmaaldrich.comepo.org Control of reaction stoichiometry, temperature, and monitoring are crucial to prevent over-oxidation to sulfones. 16streets.com For example, 30% hydrogen peroxide can selectively oxidize various sulfides to sulfoxides in high yields, with some systems achieving 90-99% yield. labsolu.casigmaaldrich.com

The oxidation of sulfides to sulfones can be achieved directly with two equivalents of hydrogen peroxide or by further oxidizing the initially formed sulfoxide. thegoodscentscompany.com Dialkyl, dibenzyl, and diphenyl sulfides can be completely oxidized to their corresponding sulfones using hydrogen peroxide in the presence of acetic acid and Amberlyst 15. fishersci.at The reactivity of sulfides in oxidation generally follows their nucleophilicity, with dialkyl sulfides being more reactive than dibenzyl and diphenyl sulfides. fishersci.at

Table 1: Representative Oxidizing Agents for Sulfides

| Oxidizing Agent | Typical Product | Conditions | References |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Acetic acid, room temperature | nih.govlabsolu.casigmaaldrich.comepo.orgthegoodscentscompany.com |

| meta-Chloroperbenzoic Acid (mCPBA) | Sulfone | DCM, 0°C | nih.gov |

| Hydrogen Peroxide (2 equivalents) | Sulfone | Room temperature | thegoodscentscompany.com |

| H₂O₂ + Amberlyst 15 | Sulfone | Variable temperature | fishersci.at |

Electron Transfer Pathways in Oxidation

Electron transfer (ET) pathways play a significant role in the oxidation of sulfides. The initial step often involves the abstraction of an electron from the sulfide, leading to the formation of a sulfide radical cation (R₂S•+). fishersci.fiwikipedia.orgwikipedia.orgwikipedia.orgsuprabank.orgrmreagents.com These radical cations are highly reactive intermediates that can undergo various subsequent transformations, including C-S bond cleavage, C-H bond cleavage, or further S-oxidation. suprabank.org For instance, laser flash photolysis studies have shown that radical cations of phenyl (1,2-diphenylethyl) sulfide can undergo heterolytic C-S bond cleavage. nih.gov The stability of the resulting carbocation intermediate can influence the rate of cleavage. nih.gov

In enzymatic and biomimetic oxidations, such as those catalyzed by peroxidases or nonheme iron(IV)-oxo complexes, electron transfer from the sulfide to the enzyme's active site (e.g., compound I of horseradish peroxidase) generates the sulfide radical cation. fishersci.fiwikipedia.orgwikipedia.orgrmreagents.com This radical cation then undergoes further reactions, which can include oxygen transfer to form the sulfoxide. fishersci.fiwikipedia.orgwikipedia.org

Oxygen Rebound Mechanisms

The oxygen rebound mechanism is a specific pathway for oxygen atom transfer following an initial electron transfer. In this mechanism, a high-valent metal-oxo species (e.g., a ferryl porphyrin radical cation in peroxidases or nonheme iron(IV)-oxo complexes) abstracts an electron from the sulfide, forming a sulfide radical cation and a reduced metal-hydroxo species. fishersci.fiwikipedia.orgwikipedia.orgrmreagents.com Subsequently, the oxygen atom from the reduced metal-hydroxo complex "rebounds" to the sulfide radical cation, leading to the formation of the sulfoxide. fishersci.fiwikipedia.orgwikipedia.orgrmreagents.com The rate constant for the oxygen rebound step has been determined for certain aryl sulfides to be in the range of <0.8 × 10⁴ to 3.5 × 10⁴ s⁻¹, with values comparable to those observed in heme enzymes like horseradish peroxidase. wikipedia.orgwikipedia.org This mechanism is a consensus feature for various enzymatic C-H functionalization reactions and biomimetic catalysts.

Nucleophilic and Electrophilic Reactivity of this compound

Sulfur compounds, including dialkyl sulfides like this compound, exhibit distinct nucleophilic and electrophilic characteristics due to the presence of lone pair electrons on the sulfur atom and its ability to accommodate various oxidation states.

Sulfides are generally strong nucleophiles, more so than their oxygen analogs (ethers), because the valence electrons on sulfur are farther from the nucleus and less tightly held (3p electrons versus 2p electrons), making the electron cloud more polarizable. fishersci.atwikipedia.orgwikipedia.org This enhanced nucleophilicity allows sulfides to readily participate in SN2 reactions. A prominent example of their nucleophilic reactivity is the rapid reaction of dialkyl sulfides with primary alkyl halides to form sulfonium (B1226848) ions (R₃S⁺). fishersci.atwikipedia.orgwikipedia.orgwikipedia.org This process is analogous to the Williamson ether synthesis. fishersci.at

Table 2: Nucleophilic Reaction of Dialkyl Sulfides

| Reactant 1 (Sulfide) | Reactant 2 (Electrophile) | Product Type | Mechanism | References |

| Dialkyl Sulfide (R₂S) | Primary Alkyl Halide (R'X) | Sulfonium Ion (R₂R'S⁺X⁻) | SN2 | fishersci.atwikipedia.orgwikipedia.orgwikipedia.org |

Conversely, sulfonium ions themselves can act as alkylating agents, where a nucleophile attacks one of the groups bonded to the positively charged sulfur, displacing a neutral sulfide as a leaving group. fishersci.atwikipedia.org The electrophilic character of the sulfur atom can also be enhanced through various activations, such as acylation, making it susceptible to nucleophilic attack. wikipedia.org Sulfoxides, which are oxidized forms of sulfides, also exhibit electrophilic character at the sulfur atom, allowing for nucleophilic attack.

Radical Reactions Involving this compound

Radical reactions involving sulfides often leverage the ability to generate carbon-centered radicals adjacent to the sulfur atom or involve the addition of sulfur-centered radicals to unsaturated systems.

Carbon-Carbon Bond Additions

Sulfides can serve as precursors for carbon radicals, which then participate in carbon-carbon bond-forming reactions. A notable approach involves the generation of carbon radicals from the α-C-H bonds of sulfides, which can then be coupled with electron-deficient alkenes. This method, often facilitated by photocatalysts, provides an efficient route to form γ,γ-disubstituted α-amino acid derivatives through sequential photoredox reactions. This reactivity is observed for sulfides bearing various alkyl substituents, regardless of whether the carbon chain is linear or branched, suggesting its applicability to compounds like this compound.

The addition of a carbon radical to a carbon-carbon double bond is an exothermic process, as it involves the breaking of a π-bond and the formation of a stronger carbon-carbon single bond. labsolu.ca Free-radical addition reactions to unsaturated substrates (alkenes or alkynes) typically involve an initial attack of the adding radical at the most sterically accessible carbon, with the resulting radical stabilizing on the more substituted carbon, often leading to anti-Markovnikov addition. suprabank.org Thiyl radicals, which can be generated from thiols or disulfides, are also known to add across carbon-carbon multiple bonds. 16streets.comsuprabank.org

Table 3: Radical Carbon-Carbon Bond Addition Pathways

| Radical Source | Unsaturated Substrate | Outcome | References |

| α-C-H of Sulfide | Electron-deficient Alkene | C-C bond formation (e.g., γ,γ-disubstituted α-amino acid derivatives) | |

| Thiyl Radical | Alkene/Alkyne | Anti-Markovnikov addition | 16streets.comsuprabank.org |

Sulfur-Centered Radical Intermediates

The oxidation of aliphatic sulfides, including dialkyl sulfides like this compound, can lead to the formation of sulfur-centered radical intermediates, notably sulfide radical cations (>S•+). These radical cations are typically generated through one-electron oxidation processes wikipedia.org.

Once formed, these sulfur radical cations can participate in various reaction pathways. In oxygen-containing aqueous solutions, they are known to form sulfoxides. This transformation can occur via several mechanisms, including the formation of hydroxysulfuranyl radicals that subsequently react with molecular oxygen, or through pathways involving methylthiomethylperoxyl radicals that transfer oxygen to the sulfide wikipedia.orgwikipedia.org. For instance, studies on dimethylsulfide radical cations have shown a rapid reaction with superoxide (B77818), with a derived rate constant of (2.3 ± 1.2) × 10^11 M^-1 s^-1 wikipedia.org.

Beyond S-oxidation, sulfide radical cations can also undergo fragmentation reactions. These include carbon-sulfur (C-S) bond cleavage and carbon-hydrogen (C-H) bond cleavage nist.gov. The specific pathway taken can be influenced by the molecular structure and the reaction conditions. Another type of sulfur-centered radical, thiyl radicals (RS•), can be formed from thiols and sulfite (B76179) through reactions with peroxynitrite. These thiyl radicals are highly reactive and can consume molecular oxygen, leading to the formation of peroxyl or superoxide anion radicals mdpi-res.com.

Carbon-Sulfur Bond Cleavage and Rearrangement Processes

Carbon-sulfur bond cleavage is a significant reaction pathway for sulfides, often initiated by radical or oxidative processes. Sulfide radical cations are prone to C-S bond rupture nist.gov. The rate and mechanism of this cleavage are influenced by the electronic and steric properties of the substituents attached to the sulfur atom. For example, in phenyl (1,2-diphenylethyl) sulfide, laser flash photolysis studies have demonstrated that the radical cations undergo heterolytic C-S bond cleavage. The presence of the 1,2-diphenylethyl group plays a crucial role in stabilizing the resulting carbocation intermediate, thereby accelerating the rate of cleavage compared to less substituted analogs sigmaaldrich.com.

In related systems, such as benzyl (B1604629) phenyl sulfide radical cations, C-S bond cleavage typically yields a benzyl carbocation and an arylthiyl radical. The homolytic or heterolytic nature of this cleavage is determined by the localization of the singly occupied molecular orbital (SOMO) on either the sulfur atom or the aromatic ring of the benzyl moiety vulcanchem.com.

Thermal decomposition processes can also lead to C-S bond scission. While studies on this compound specifically are limited, the thermal decomposition of alkyl disulfides, for instance, can involve the cleavage of either the S-S bond or the C-S bond. Additionally, sulfides with activated hydrogens at the alpha position can undergo C-S bond fragmentation, particularly under photooxygenation conditions, which can lead to the formation of aldehydes.

Rearrangement processes involving C-S bonds are also observed in sulfur chemistry. The Stevens rearrangement, for example, converts sulfonium salts into sulfides via a 1,2-rearrangement in the presence of a strong base. This reaction proceeds through the formation of an ylide intermediate. While this compound itself is not a sulfonium salt, its potential to form such intermediates under certain conditions would make it susceptible to analogous rearrangement pathways. Metal-mediated C-S bond cleavage has also been reported, highlighting the diverse conditions under which these bonds can be broken.

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies provide fundamental insights into the rates, mechanisms, and energy changes associated with the reactions of this compound and other sulfides. The rate of a chemical reaction is influenced by several factors, including the nature of the reactants, their physical state, concentration, temperature, the presence of catalysts, and pressure.

The activation energy (Ea) is a critical kinetic parameter, representing the minimum energy required for a chemical reaction to occur. While specific activation energies for this compound reactions are not widely reported, studies on other alkyl sulfides offer comparative data. For instance, the activation energies for the formation of methyl mercaptan and dimethyl sulfide from hydrogen sulfide and methanol (B129727) have been determined to be 53.11 kJ/mol and 129.55 kJ/mol, respectively.

Oxidation reactions of sulfides often exhibit specific kinetic profiles. The oxidation of sulfides by perruthenate, for example, shows a first-order dependence on both the oxidant and reductant concentrations, with the reaction rate being directly proportional to the basicity of the medium. A negative Hammett ρ value suggests that electron-donating substituents can accelerate these reactions. Furthermore, large negative entropies of activation indicate a highly structured transition state during the oxygen transfer process.

The influence of solvent on reaction kinetics is also notable. For the photooxygenation of diethyl sulfide, the addition of protic cosolvents such as alcohols, phenols, and carboxylic acids significantly enhances the reaction efficiency. This effect is attributed to the interaction of these additives with the persulfoxide intermediate, facilitating its conversion to the sulfoxide.

Thermodynamic parameters, such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide information about the energy landscape and molecular ordering in the transition state. For example, the thermal decomposition of diphenyl tetroxane has reported activation parameters of ΔH‡ = 30.52 ± 0.3 kcal·mol−1 and ΔS‡ = -6.38 ± 0.6 cal·mol−1 K−1. These types of studies are essential for a comprehensive understanding of the energetic favorability and molecular rearrangements during reactions involving this compound.

Mechanistic Role in Sulfur Transfer Chemistry

This compound, as a dialkyl sulfide, can participate in sulfur transfer reactions, either directly or through its derivatives. The sulfur atom in sulfides possesses lone pairs of electrons, making it a nucleophilic center capable of engaging in various chemical transformations.

One important aspect of sulfur transfer involves sulfonium ions. Sulfides can react with alkyl halides to form sulfonium ions (R3S+). These sulfonium ions are valuable alkylating agents. A nucleophile can attack one of the groups bonded to the positively charged sulfur, leading to the displacement of a neutral sulfide as a leaving group. A well-known biological example is S-adenosylmethionine, a sulfonium ion that acts as a methyl group donor in various biological methylation reactions.

In more complex systems, sulfur transfer can occur through intricate mechanistic pathways involving intermediates such as disulfides and persulfides. For instance, the enzyme Sep-tRNA:Cys-tRNA synthase catalyzes the sulfhydrylation of tRNA-bound O-phosphoserine to form cysteinyl-tRNA. This process involves a sulfur relay mechanism that recruits both disulfide and persulfide intermediates, highlighting the role of sulfur-containing species in facilitating the transfer of sulfur atoms.

Oxidation reactions of sulfides also represent a form of sulfur transfer, specifically oxygen transfer to the sulfur atom. The conversion of sulfides to sulfoxides and further to sulfones typically proceeds via oxygen transfer mechanisms, where an oxygen atom is transferred from an oxidant to the sulfur center. The electrophilic attack of a peroxide on the sulfide sulfur atom, followed by heterolysis of an intermediate, is a plausible mechanism for these oxidations.

Sophisticated Analytical and Spectroscopic Characterization of Diphenethyl Sulfide

Advanced Spectroscopic Techniques for Structural and Electronic Insights

The comprehensive characterization of diphenethyl sulfide (B99878) necessitates the application of a suite of sophisticated spectroscopic methods. These techniques exploit different interactions between electromagnetic radiation and the molecule, yielding complementary information about its atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure of diphenethyl sulfide, providing detailed information on the connectivity and environment of hydrogen and carbon atoms.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound would typically exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons of the phenyl rings (C₆H₅) are expected to resonate in the δ 7.0-7.5 ppm range, appearing as complex multiplets due to their varying environments and coupling patterns vulcanchem.comchemicalbook.com. The aliphatic protons, specifically those of the ethylene (B1197577) bridges (-CH₂CH₂-), would show two sets of signals. The methylene (B1212753) protons directly adjacent to the sulfur atom (-CH₂-S-) are generally deshielded and would appear downfield compared to the methylene protons adjacent to the phenyl rings (-CH₂-Ph). Based on data for analogous sulfides, methylene protons alpha to sulfur (S-CH₂) can resonate around δ 3.3-3.6 ppm, while those beta to sulfur (Ph-CH₂) would be found around δ 2.7-3.0 ppm isu.rursc.org.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides insights into the carbon skeleton. The aromatic carbons of the phenyl rings would exhibit signals in the δ 125-140 ppm range, with distinct peaks for ipso, ortho, meta, and para carbons vulcanchem.comchemicalbook.com. The aliphatic carbons of the phenethyl groups would also yield characteristic signals. The carbons directly bonded to the sulfur atom (α-carbons, -CH₂-S-) are expected to be deshielded due to the electronegativity of sulfur, appearing in the δ 30-45 ppm range rsc.orgresearchgate.net. The β-carbons (-CH₂-Ph) would resonate slightly upfield, typically around δ 25-35 ppm researchgate.netuvic.ca.

2D-NMR (COSY, HSQC, HMBC) : Two-dimensional NMR techniques are crucial for confirming assignments and establishing long-range correlations.

COSY (COrrelation SpectroscopY) : A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. For this compound, cross-peaks would be observed between the α-methylene protons and the β-methylene protons within each phenethyl group, confirming their vicinal relationship rsc.orgsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached (¹JCH coupling). This would allow for unambiguous assignment of the α-methylene protons to their corresponding α-carbons, and similarly for the β-methylene protons and carbons, as well as the aromatic C-H correlations rsc.orgsdsu.eduprinceton.edu.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides correlations over two to four bonds (²JCH, ³JCH, ⁴JCH), which is invaluable for establishing connectivity across the sulfur atom and between the aliphatic chain and the aromatic rings. For instance, correlations would be expected between the α-methylene protons and the ipso-carbon of the phenyl ring (³JCH), and between the β-methylene protons and the sulfur-bound α-carbon (²JCH) rsc.orgsdsu.eduprinceton.edu.

Table 1: Expected NMR Chemical Shifts for this compound (Inferred)

| Proton/Carbon Type | Chemical Shift Range (δ, ppm) | Multiplicity (¹H NMR) |

| Ar-H (Phenyl) | 7.0 - 7.5 | Multiplet |

| -CH₂-S- (α-methylene) | 2.7 - 3.0 | Triplet/Multiplet |

| -CH₂-Ar (β-methylene) | 2.1 - 2.5 | Triplet/Multiplet |

| Ar-C (Phenyl) | 125 - 140 | - |

| -CH₂-S- (α-carbon) | 30 - 45 | - |

| -CH₂-Ar (β-carbon) | 25 - 35 | - |

Note: These values are inferred based on spectroscopic principles and data from analogous organic sulfides vulcanchem.comchemicalbook.comisu.rursc.orgchemicalbook.comresearchgate.netuvic.ca.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound, along with characteristic fragmentation patterns that confirm its structure. The molecular ion (M⁺) for this compound (C₁₆H₁₈S) would be observed at m/z 242. Due to the natural isotopic abundance of sulfur (³²S ~95%, ³⁴S ~4.2%), a distinct M+2 peak would be present at m/z 244, approximately 4.2% of the intensity of the M⁺ peak chemguide.co.ukwhitman.edu.

Fragmentation of organic sulfides often proceeds via α-cleavage, where the bond adjacent to the sulfur atom breaks, leading to the formation of stable sulfur-containing radical cations or carbocations libretexts.orgmsu.edu. For this compound, a prominent fragmentation pathway would involve the cleavage of the C-S bond, leading to the loss of a phenethyl radical or the formation of a phenethylsulfonium ion. Key fragmentation ions could include:

[C₆H₅CH₂CH₂S]⁺ (m/z 151): Resulting from the loss of a phenethyl radical.

[C₆H₅CH₂CH₂]⁺ (m/z 105): The phenethyl cation, a stable fragment.

Further fragmentation of these ions would yield characteristic aromatic fragments (e.g., tropylium (B1234903) ion at m/z 91 from C₆H₅CH₂-). Charge retention is frequently observed at the sulfur-containing fragment in sulfides, and saturated monosulfides typically exhibit limited fragmentation, with the smaller R-S⁺ fragment often being the most abundant nih.gov.

Table 2: Expected Mass Spectrometry Fragments for this compound (Inferred)

| m/z (amu) | Proposed Fragment Ion | Fragmentation Pathway |

| 242 | [C₁₆H₁₈S]⁺ | Molecular Ion (M⁺) |

| 244 | [C₁₆H₁₈³⁴S]⁺ | M+2 Isotope Peak |

| 151 | [C₆H₅CH₂CH₂S]⁺ | Loss of C₆H₅CH₂CH₂• |

| 105 | [C₆H₅CH₂CH₂]⁺ | Phenethyl Cation |

| 91 | [C₇H₇]⁺ | Tropylium Ion (from C₆H₅CH₂-) |

Note: These fragmentation patterns are inferred based on general principles of mass spectrometry for organic sulfides and aromatic compounds libretexts.orgmsu.edunih.gov.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of this compound, allowing for the identification of characteristic functional groups.

IR Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands.

C-H Stretching : Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, typically in the range of 3080-3020 cm⁻¹. Aliphatic C-H stretching vibrations (CH₂, CH₃) would be observed below 3000 cm⁻¹, specifically around 2950-2850 cm⁻¹ isu.rursc.org.

C=C Stretching (Aromatic) : Bands due to aromatic C=C stretching would be present in the 1600-1450 cm⁻¹ region isu.rursc.org.

C-S Stretching : A key diagnostic feature for sulfides is the C-S stretching vibration. For aryl sulfides, this band typically appears near 670 cm⁻¹ vulcanchem.com. For aliphatic sulfides, the C-S stretch can be found in the 600-700 cm⁻¹ range, though it can be weak and variable rsc.org.

C-H Bending : Out-of-plane C-H bending vibrations for monosubstituted benzene (B151609) rings would appear around 750-690 cm⁻¹ isu.runih.gov.

Raman Spectroscopy : Raman spectroscopy is particularly useful for detecting symmetric vibrations and bonds involving heavier atoms. The C-S stretching vibrations, which are often weak in IR, can be more prominent in Raman spectra due to the high polarizability of the C-S bond. Aromatic ring breathing modes and C-C stretching vibrations would also be observable nih.govchemicalbook.comuwindsor.ca. Surface-enhanced Raman scattering (SERS) can provide enhanced vibrational spectra, and studies on related compounds like diphenyl sulfide have shown Ag-S stretching vibrations in the 150-250 cm⁻¹ range when adsorbed on metal surfaces, indicating interaction with the substrate uwindsor.ca.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound (Inferred)

| Functional Group/Vibration | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3080 - 3020 | Strong |

| Aliphatic C-H Stretch | 2950 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Strong |

| C-S Stretch | 600 - 700 (weak/variable) | 600 - 700 (stronger) |

| Aromatic C-H Bending (out-of-plane) | 750 - 690 | - |

Note: These values are inferred based on spectroscopic principles and data from analogous organic sulfides and aromatic compounds vulcanchem.comisu.rursc.orgnih.govuwindsor.canist.govchemicalbook.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically involving π→π* and n→σ* transitions. For this compound, the primary chromophores are the two phenyl rings and the sulfur atom.

The phenyl rings would exhibit characteristic absorption bands in the UV region. Isolated benzene rings typically show a strong absorption band around 200 nm (E-band) and weaker, fine-structured bands around 250-270 nm (B-band) due to π→π* transitions nih.gov. The presence of the phenethyl linkage and the sulfur atom can influence these absorptions, potentially causing shifts or changes in intensity due to conjugation or inductive effects.

The sulfur atom, with its lone pair electrons, can undergo n→σ* transitions, typically absorbing at longer wavelengths than simple alkanes, often in the 200-220 nm range for saturated sulfides. The exact absorption maxima and intensities would depend on the specific electronic environment around the sulfur and the extent of conjugation with the aromatic rings netlify.app.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS would provide valuable information about the sulfur and carbon atoms.

Sulfur 2p (S 2p) Core Level : The S 2p core level spectrum is particularly informative for sulfur-containing compounds. The binding energy of the S 2p orbital is highly sensitive to the oxidation state and chemical environment of the sulfur atom. For organic sulfides (thioethers), the S 2p binding energy typically appears around 163-164 eV researchgate.net. The symmetrical nature of this compound means a single, well-defined S 2p peak would be expected, confirming the presence of sulfur in a sulfide linkage. Shifts in this binding energy could indicate oxidation (e.g., to sulfoxide (B87167) or sulfone) or coordination.

Carbon 1s (C 1s) Core Level : The C 1s spectrum would show contributions from the various carbon environments. The aromatic carbons would have a distinct binding energy from the aliphatic carbons. The carbons directly bonded to the sulfur atom would exhibit a slight chemical shift due to the inductive effect of sulfur, appearing at slightly higher binding energies compared to other aliphatic carbons researchgate.net.

X-ray Absorption Spectroscopy (XAS) and XANES/EXAFS

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local electronic and structural environment of specific elements, such as sulfur, in a material.

Sulfur K-edge XANES : The sulfur K-edge XANES spectrum is highly sensitive to the oxidation state and local bonding environment of sulfur researchgate.netarizona.edu. For organic sulfides, the sulfur K-edge near-edge spectrum typically exhibits two intense transitions: 1s→(S–C)σ* and 1s→(S–C)π* researchgate.net. These transitions correspond to the excitation of a 1s core electron to unoccupied antibonding molecular orbitals involving the sulfur-carbon bonds. The exact positions and intensities of these peaks are influenced by the nature of the carbon atoms bonded to sulfur (aliphatic vs. aromatic) and any steric strain around the C-S-C angle researchgate.netosti.gov. Given that this compound contains both aliphatic (ethylene bridge) and aromatic (phenyl) character directly influencing the sulfur, its XANES spectrum would be distinct from simple aliphatic or purely aryl sulfides, reflecting this mixed environment researchgate.net.

Sulfur K-edge EXAFS : The EXAFS region, extending beyond the XANES region, provides quantitative information about the distances, coordination numbers, and types of neighboring atoms around the sulfur atom. Analysis of the EXAFS oscillations would allow for precise determination of the S-C bond lengths and the C-S-C bond angle in this compound, providing direct structural parameters in the solid or liquid state arizona.eduosti.gov.

The combination of these advanced spectroscopic techniques provides a comprehensive and detailed characterization of this compound, confirming its structure, identifying its functional groups, and revealing insights into its electronic and local atomic arrangements.

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy (PES), particularly X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For organosulfur compounds, XPS is instrumental in determining the binding condition and chemical environment of sulfur atoms acs.orgacs.orgresearchgate.netdiva-portal.orgutwente.nl.

While specific XPS data for this compound are not directly available in the provided research findings, studies on related dialkyl sulfides and other organosulfur compounds demonstrate the utility of this technique. XPS can differentiate between various sulfur species, such as sulfide (S²⁻), sulfoxide (S=O), and sulfone (SO₂), based on shifts in the S(2p) binding energy diva-portal.org. For instance, typical S(2p) binding energies for unbound alkanethiols and dialkyl disulfides are between 163 and 164 eV. Upon self-assembly onto a gold surface, the S(2p) binding energy can decrease to approximately 162 eV, interpreted as the formation of a gold-thiolate bond diva-portal.orgutwente.nl. The ratio of carbon to sulfur peak intensities (C(1s)/S(2p)) can also provide insights into the surface density and chain conformation of adsorbed molecules acs.orgacs.org.

For this compound, XPS analysis would primarily focus on the S(2p) core level spectrum to determine the oxidation state of the sulfur atom. Given its sulfide nature, a characteristic S(2p) doublet (S(2p₃/₂) and S(2p₁/₂)) would be expected in the lower binding energy region, typically around 161-163 eV, indicative of a thioether linkage. Any shifts or additional peaks at higher binding energies could suggest oxidation of the sulfur to sulfoxide or sulfone species, which might occur upon exposure to air or specific chemical treatments.

Table 1: Expected XPS Spectral Data for this compound (Conceptual)

| Element | Core Level | Expected Binding Energy (eV) | Interpretation |

| Sulfur | S(2p₃/₂) | ~161-163 | Thioether (S-C) |

| Sulfur | S(2p₁/₂) | ~162-164 | Thioether (S-C) |

| Carbon | C(1s) | ~284.5-285.5 | Alkyl/Aromatic Carbon |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex matrices or for assessing its purity.

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including organosulfur compounds ufl.edu. This compound, being a relatively volatile thioether, is well-suited for GC analysis. GC separates components based on their differential partitioning between a stationary phase and a mobile gas phase.

Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) combine the separation power of GC with the identification capabilities of Mass Spectrometry (MS), offering a robust method for the characterization of this compound mdpi.commdpi.comscholarsresearchlibrary.com. MS detectors, particularly those operating in Selective Ion Monitoring (SIM) mode, provide high sensitivity and selectivity for sulfur-containing compounds scholarsresearchlibrary.com. For example, studies on dimethyl sulfide (DMS), dimethyl disulfide (DMDS), and dimethyl trisulfide (DMTS) in freshwater lakes utilized headspace solid-phase microextraction (HS-SPME) coupled with GC-MS or GC with flame photometric detection (FPD) mdpi.com. The retention times for DMS, DMDS, and DMTS were observed at 12.344 min, 14.196 min, and 18.539 min, respectively, using a specific GC-FPD setup mdpi.com.

For this compound, GC-MS would provide a characteristic retention time and a unique mass spectrum, allowing for its unambiguous identification. The electron impact (EI) ionization mode typically produces fragmentation patterns that are diagnostic of the compound's structure. Quantification can be achieved by comparing the peak area or height of this compound to a calibration curve generated from known standards.

Table 2: Illustrative GC-MS Parameters and Expected Outcomes for this compound (Conceptual)

| Parameter | Typical Range/Value | Expected Outcome for this compound |

| Column Type | Capillary (e.g., DB-5, Rtx-624) | Good separation from other components |

| Carrier Gas | Helium or Nitrogen | Efficient analyte transport |

| Injection Temperature | 250-300 °C | Complete volatilization |

| Oven Program | Ramped (e.g., 50°C to 280°C) | Optimal separation of peaks |

| Detector | MS (EI, SIM mode), FPD, SCD | High sensitivity and selectivity for sulfur |

| Retention Time | Compound-specific | Unique identifier |

| Mass Spectrum (m/z) | Molecular ion and characteristic fragments | Structural confirmation |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are suitable for the analysis of non-volatile or thermally labile compounds, or those with higher molecular weights that are not amenable to GC ufl.edu. While this compound is semi-volatile, HPLC can be advantageous for samples in complex liquid matrices or for specific purification needs.

HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase. For organosulfur compounds, reverse-phase HPLC methods with mobile phases containing acetonitrile (B52724), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) have been successfully applied sielc.com. For instance, diphenyl sulfide was analyzed using a reverse-phase HPLC method with an acetonitrile/water/phosphoric acid mobile phase sielc.com. UHPLC, with its smaller particle columns, offers faster analysis times and improved resolution compared to conventional HPLC sielc.com.

For this compound, HPLC or UHPLC would be employed to assess purity, quantify the compound in solutions, or separate it from precursors, byproducts, or impurities. The choice of detector (e.g., UV-Vis, refractive index, or mass spectrometry) would depend on the specific analytical goal and the compound's properties ru.nl.

Table 3: Illustrative HPLC/UHPLC Conditions for this compound (Conceptual)

| Parameter | Typical Condition |

| Column | C18 (Reverse-phase) |

| Mobile Phase | Acetonitrile/Water gradient |

| Additives | Formic acid (for MS compatibility) |

| Flow Rate | 0.5-1.0 mL/min (HPLC), 0.2-0.5 mL/min (UHPLC) |

| Detection | UV-Vis (if chromophore present), ELSD, MS |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are rapid, cost-effective, and versatile techniques often used for qualitative analysis, reaction monitoring, and preliminary separation of organic compounds escholarship.orgrsc.orgbeilstein-journals.orgrsc.org. TLC involves the separation of compounds on a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate.

For this compound, TLC could be used to quickly monitor its synthesis, check for the presence of starting materials or byproducts, or determine appropriate solvent systems for column chromatography purification. The retention factor (Rf value) of this compound would be characteristic for a given stationary phase and mobile phase system. Visualization can be achieved using UV light (due to the phenyl groups) or by chemical stains that react with sulfur-containing compounds. HPTLC offers improved resolution and quantification capabilities compared to traditional TLC.

Table 4: Illustrative TLC/HPTLC Parameters for this compound (Conceptual)

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane/Ethyl Acetate mixtures (e.g., 20% EtOAc/Hexane) escholarship.org |

| Detection | UV light (254 nm), Iodine vapor, KMnO₄ stain |

| Retention Factor (Rf) | Compound-specific |

Advanced Sample Preparation Protocols for Chromatographic Analysis

Effective sample preparation is crucial for accurate and reliable chromatographic analysis, especially when dealing with complex matrices or trace levels of this compound mdpi.com. The goal of sample preparation is to extract the target analyte, remove interfering substances, and concentrate the analyte to enhance detection sensitivity.

For volatile or semi-volatile organosulfur compounds, headspace analysis or purge-and-trap methods are commonly employed to extract analytes from liquid or solid matrices into a gas phase for GC analysis ufl.eduwur.nl. For example, a straightforward method using static headspace chromatography was developed for routine analyses of volatile organosulfur compounds in high saline liquid matrices, requiring minimal sample treatment and small sample volumes wur.nl. Direct sample acidification can also increase the response for certain thiols and sulfides wur.nl.

For this compound, sample preparation protocols might involve:

Liquid-Liquid Extraction (LLE): Using an immiscible solvent to extract the compound from an aqueous phase.

Solid-Phase Extraction (SPE): Employing a solid adsorbent to selectively retain this compound while impurities are washed away, followed by elution with a suitable solvent mdpi.com. Magnetic solid-phase extraction (MSPE) is an advanced variant that simplifies separation by using magnetic adsorbents mdpi.com.

Dilution: For samples with high concentrations, simple dilution in a compatible solvent (e.g., low boiling solvents like benzene, toluene, chloroform, or hexanes for GC, or acetonitrile for HPLC) is often sufficient ufl.edu.

Derivatization: While less common for simple thioethers like this compound, derivatization can be used to improve volatility for GC, enhance detection, or improve thermal stability for certain applications ufl.edu.

The specific protocol would depend on the matrix of the sample (e.g., organic solvent, aqueous solution, or a solid material) and the required sensitivity and selectivity of the analysis.

Microscopy Techniques for Morphological and Elemental Characterization

Microscopy techniques provide valuable insights into the morphology, microstructure, and elemental composition of materials, which can be relevant for the characterization of this compound, especially if it is part of a larger material system (e.g., a film, composite, or adsorbed layer).

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface topography and internal structure of materials at high magnifications asm.orgjeolusa.commdpi.com. When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), these microscopes become analytical tools capable of performing elemental analysis jeolusa.commdpi.comresearchgate.netnih.gov. EDS/EDX works by detecting characteristic X-rays emitted from a sample when bombarded by an electron beam, allowing for the qualitative and quantitative determination of elemental composition and spatial distribution mdpi.com. This is particularly useful for identifying the presence and distribution of sulfur within a sample.

For this compound, if it were incorporated into a material or formed a film, SEM could reveal its morphology (e.g., crystalline structure, film uniformity), and EDS could confirm the presence and distribution of sulfur, carbon, and hydrogen (though hydrogen is not typically detected by EDS) jeolusa.comresearchgate.netnih.gov. Studies on organosulfur compounds have utilized SEM and TEM to verify cell damage in biological contexts or to observe the deposition of polymers on optical fibers asm.orgnih.gov.

Laser-Induced Breakdown Spectroscopy (LIBS) is another elemental analysis method that can be coupled with digital microscopes keyence.eu. LIBS irradiates a sample with a pulse laser, generating plasma whose emitted light is analyzed to identify elemental components. LIBS offers advantages such as the ability to detect light elements (like hydrogen and lithium), no vacuum requirement, and no pre-processing of samples, allowing for elemental analysis of microscopic samples down to approximately 10 µm spot diameter keyence.eu.

Table 5: Applications of Microscopy Techniques for this compound Characterization (Conceptual)

| Technique | Information Provided | Relevance for this compound |

| SEM | Surface morphology, microstructure, particle size | Visualizing films, crystals, or adsorbed layers |

| TEM | Internal structure, crystal defects, nanoscale features | High-resolution structural insights |

| EDS/EDX | Elemental composition, spatial distribution | Confirming presence of S, C; mapping elemental distribution |

| LIBS | Elemental composition (including light elements) | Rapid, non-destructive elemental analysis |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the investigation of a material's internal structure, crystallinity, and nanoscale features. In TEM, electrons pass through a very thin sample, and the transmitted electrons form an image. This allows for detailed analysis of crystal lattices, defects, and the arrangement of atoms wikipedia.orgnist.govnih.gov.

When applied to this compound, particularly if synthesized as nanoparticles or thin films, TEM would provide critical information on its internal microstructure. This includes precise particle size and shape, as well as insights into its crystallinity (e.g., amorphous, polycrystalline, single-crystalline). High-resolution TEM (HRTEM) could reveal lattice fringes, indicating the atomic arrangement and crystal planes, if the compound forms ordered structures. For example, TEM has been employed to examine the size and dispersivity of various sulfide nanoparticles and to confirm their crystalline configuration wikipedia.orguni.lu.

Table 2: Illustrative TEM Characterization Parameters for this compound

| Parameter | Description | Typical Observation for Organic Sulfides (Illustrative) |

| Internal Structure | Microstructure and defects within the material | Crystalline domains, amorphous regions, grain boundaries |

| Crystallinity | Degree and nature of atomic order | Single crystal, polycrystalline, amorphous |

| Nanoparticle Size | Precise dimensions of nanoscale features | Typically <100 nm, with specific size distributions |

| Lattice Spacing | Interplanar distances in crystalline regions (via HRTEM and diffraction) | Characteristic values corresponding to crystal structure |

Note: Specific values for this compound would require dedicated experimental studies.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM)

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful scanning probe microscopy (SPM) techniques that provide atomic-scale resolution of surfaces. AFM operates by measuring the forces between a sharp tip and the sample surface, making it suitable for both conductive and non-conductive materials. STM, on the other hand, measures the tunneling current between a conductive tip and a conductive sample, providing insights into the electronic structure of the surface.

For this compound, especially if deposited as thin films or individual molecules on a substrate, AFM and STM could offer unprecedented details about its surface topography and molecular arrangement. AFM could map the surface morphology, measure surface roughness at the nanoscale, and investigate the mechanical properties of the film. STM, if the this compound layer is sufficiently conductive or can be imaged on a conductive substrate, could reveal the electronic landscape and potentially the arrangement of individual molecules or molecular clusters. The combination of AFM and STM can provide a more comprehensive understanding of both geometric and electronic structures.

Table 3: Illustrative AFM/STM Characterization Parameters for this compound

| Parameter | Description | Typical Observation for Organic Sulfides (Illustrative) |

| Surface Topography | High-resolution mapping of surface features | Molecular arrangements, film thickness, step heights |

| Molecular Resolution | Imaging of individual molecules or their sub-molecular features (STM/AFM) | Resolved aromatic rings, alkyl chains, sulfur atom |

| Electronic Structure | Mapping of local density of states (STM) | Variations in electron density across the molecule |

| Surface Roughness | Quantitative measurement of surface irregularities at the nanoscale | RMS roughness, average roughness |

Note: Specific values for this compound would require dedicated experimental studies.

Secondary Ion Mass Spectrometry (SIMS) for Surface Analysis

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analytical technique used for elemental and molecular characterization of the outermost layers of a material. In SIMS, a primary ion beam bombards the sample surface, causing the ejection of secondary ions (atoms and molecules) which are then analyzed by a mass spectrometer. This technique offers high sensitivity, the ability to detect nearly all elements, and excellent depth resolution.

SIMS would be particularly valuable for analyzing this compound, especially for understanding its surface composition, identifying contaminants, or studying its distribution in complex matrices. Given that SIMS is suitable for molecular identification up to 1000 amu, this compound (molecular weight 242.4 g/mol ) is well within its detection capabilities. It can provide information on the intact molecular ions of this compound, as well as characteristic fragment ions, which can be used for unambiguous identification. Furthermore, SIMS can perform depth profiling, revealing the compositional changes with depth, and imaging, showing the lateral distribution of specific ions on the surface.

Table 4: Illustrative SIMS Characterization Parameters for this compound

| Parameter | Description | Typical Observation for Organic Sulfides (Illustrative) |

| Molecular Ion Detection | Detection of the intact this compound molecule (M+) | m/z corresponding to C₁₆H₁₈S⁺ |

| Fragment Ion Analysis | Identification of characteristic molecular fragments | Ions related to phenethyl groups, C-S bonds |

| Elemental Composition | Presence and relative abundance of C and S on the surface | Expected C and S signals, potential impurities |

| Depth Profile | Compositional changes as a function of depth into the material | Homogeneous distribution or layered structures |

| Surface Mapping | 2D distribution of specific ions on the surface | Spatial localization of this compound |

Note: Specific values for this compound would require dedicated experimental studies.

Electrochemical Methods for Detection and Characterization

Electrochemical methods encompass a range of techniques that study chemical reactions at the interface between an electrode and an electrolyte. These methods are highly sensitive, rapid, and cost-effective, making them suitable for the detection and characterization of electroactive species, including various sulfur-containing compounds . Techniques such as cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronoamperometry are commonly employed .

For this compound, electrochemical methods could be utilized to investigate its redox behavior. Cyclic voltammetry could reveal its oxidation and reduction potentials, providing insights into its stability and reactivity under different electrochemical conditions. The presence of a sulfur atom in its structure suggests potential for oxidation, similar to other organic sulfides. For instance, the electrochemical oxidation of sulfide ions has been studied, often leading to the formation of elemental sulfur. Electrochemical sensors for sulfur-containing antioxidants have been developed, demonstrating the electroactivity of such compounds and achieving low detection limits. EIS could provide information on the charge transfer kinetics and interfacial properties when this compound interacts with an electrode surface. These methods are also crucial for developing sensors for the detection and quantification of this compound in various matrices.

Table 5: Illustrative Electrochemical Characterization Parameters for this compound

| Parameter | Description | Typical Observation for Organic Sulfides (Illustrative) |

| Oxidation Potential | Potential at which this compound undergoes oxidation (from CV) | Anodic peak potential (Epa) |

| Reduction Potential | Potential at which this compound undergoes reduction (from CV) | Cathodic peak potential (Epc) |

| Peak Current | Magnitude of current at oxidation/reduction peaks (from CV) | Proportional to concentration, related to reaction rate |

| Charge Transfer Resistance | Resistance to electron transfer at the electrode interface (from EIS) | Indicates ease of electron transfer |

| Diffusion Coefficient | Rate at which this compound diffuses to the electrode surface | Calculated from voltammetric data |

Note: Specific values for this compound would require dedicated experimental studies.

Computational and Theoretical Investigations of Diphenethyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental for understanding the electronic structure and energetic properties of molecules. These methods provide insights into molecular geometry, vibrational frequencies, and electronic distributions, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

While DFT has been extensively applied to various sulfides to understand their electronic properties and reaction pathways, specific, detailed DFT studies focusing solely on the electronic structure and reactivity of diphenethyl sulfide (B99878) were not identified in the current literature search. Therefore, no specific data tables or detailed research findings pertinent to diphenethyl sulfide from DFT calculations can be presented at this time.

Ab Initio and Semi-Empirical Methods

Ab initio methods, derived directly from quantum mechanical principles without empirical parameters, offer a rigorous approach to calculating molecular properties. Examples include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) methods. These methods are capable of providing highly accurate descriptions of electronic structure, energetics, and spectroscopic properties. Semi-empirical methods, on the other hand, incorporate empirical parameters to simplify calculations, making them computationally less demanding than ab initio methods, particularly for larger molecules. Common semi-empirical methods include MNDO, AM1, and PM3. They are often used for preliminary investigations, geometry optimizations, and qualitative predictions of electronic properties.

Despite the general utility of ab initio and semi-empirical methods in computational chemistry, specific published studies detailing their application to this compound for structural or electronic property investigations were not found in the conducted literature review. While related compounds like dipropyl sulfide have been investigated using these methods, specific findings for this compound remain to be reported.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecules, including conformational changes, interactions with solvents or other molecules, and diffusion processes. MD simulations are particularly useful for understanding the flexibility and stability of complex molecular systems and can reveal information about their behavior in different environments.

Although MD simulations are widely applied to various organic and biomolecular systems, including those containing sulfur, specific molecular dynamics and simulation studies focused on this compound were not identified in the current literature search. Consequently, no specific dynamic insights or simulation data for this compound can be provided.

Prediction and Validation of Spectroscopic Properties